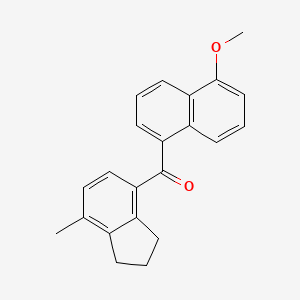![molecular formula C12H12O2 B14438412 6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole CAS No. 78286-39-2](/img/structure/B14438412.png)
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole is a chemical compound known for its unique structure and properties It belongs to the class of indeno[1,3]dioxoles, which are characterized by a fused ring system containing both indene and dioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylphenol with formaldehyde in the presence of an acid catalyst to form the intermediate compound, which then undergoes cyclization to yield the desired product. The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, its derivatives may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact mechanism varies with the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Another compound with a similar dioxole structure but different substituents.
7-amino-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride: A related compound with an amino group and different ring structure.
Uniqueness
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole is unique due to its specific methyl substituents and fused ring system, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry, distinguishing it from other similar compounds.
Properties
CAS No. |
78286-39-2 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
6,7-dimethyl-5H-cyclopenta[f][1,3]benzodioxole |
InChI |
InChI=1S/C12H12O2/c1-7-3-9-4-11-12(14-6-13-11)5-10(9)8(7)2/h4-5H,3,6H2,1-2H3 |
InChI Key |
VHQVXWWTIMASQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2C1)OCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


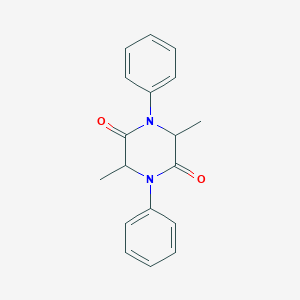

![N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14438351.png)
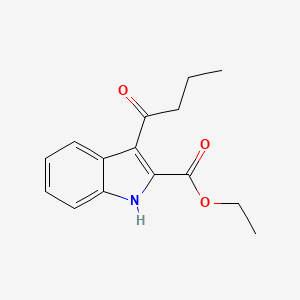
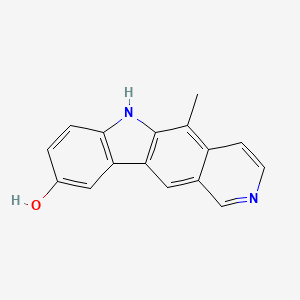
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
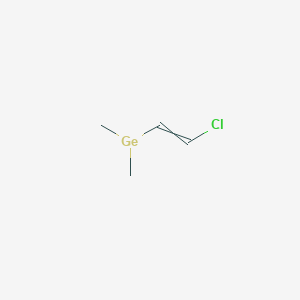
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
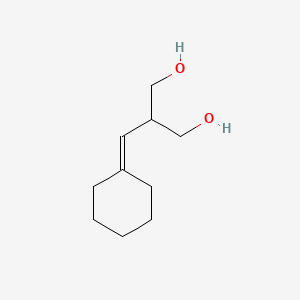
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
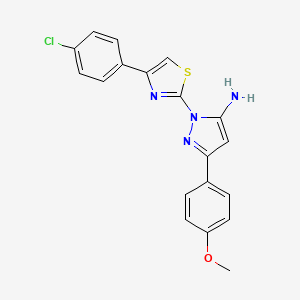
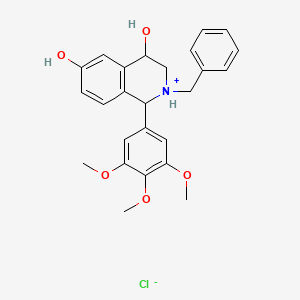
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
